Benzene, 1-(4-methoxyphenoxy)-2-methyl-
Description
Contextualization of Substituted Phenoxybenzene Derivatives in Synthetic and Mechanistic Chemistry
Substituted phenoxybenzene derivatives are a significant class of compounds in organic chemistry, primarily recognized for their diaryl ether linkage. This structural feature is a cornerstone in the synthesis of numerous complex molecules, including pharmaceuticals, agrochemicals, and polymers. The synthetic routes to these compounds are well-established, with two principal methods being the Ullmann condensation and palladium-catalyzed cross-coupling reactions.
The Ullmann condensation, a classic method, typically involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide at elevated temperatures. organic-chemistry.orgwikipedia.org Mechanistic studies suggest the reaction proceeds through the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. nih.govacs.org More contemporary approaches often utilize palladium catalysts, which can offer milder reaction conditions and broader substrate scope. nih.govorganic-chemistry.org These methods have been pivotal in the construction of the C-O bond in diaryl ethers, a transformation of fundamental importance in organic synthesis.
From a mechanistic standpoint, the study of phenoxybenzene derivatives provides valuable insights into the intricacies of cross-coupling reactions. Research in this area continues to refine our understanding of ligand effects, reaction kinetics, and the nature of the catalytic species involved in these transformations. acs.org
Academic Significance and Current Research Gaps for Benzene (B151609), 1-(4-methoxyphenoxy)-2-methyl-
The academic significance of Benzene, 1-(4-methoxyphenoxy)-2-methyl-, is intrinsically linked to the broader importance of its parent structure, phenoxybenzene. Derivatives of phenoxybenzene have been investigated for a range of biological activities. researchgate.netnih.govnih.gov The specific substitution pattern of a methoxy (B1213986) group at the 4-position of one ring and a methyl group at the 2-position of the other ring in the target molecule could potentially influence its conformational preferences and electronic properties, which in turn could impact its biological activity or utility as a synthetic intermediate.
Scope and Objectives of Scholarly Inquiry into the Chemical Compound
The primary objective of scholarly inquiry into Benzene, 1-(4-methoxyphenoxy)-2-methyl- would be to address the current dearth of information. A systematic investigation would likely encompass the following:
Synthesis and Optimization: Development of an efficient and scalable synthetic route to Benzene, 1-(4-methoxyphenoxy)-2-methyl-, likely employing either a modified Ullmann condensation or a palladium-catalyzed cross-coupling of 4-methoxyphenol (B1676288) with 2-bromotoluene (B146081) or a related halide.
Structural and Spectroscopic Characterization: Thorough analysis of the purified compound using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to unequivocally confirm its structure.
Physicochemical Property Determination: Measurement of key physical properties such as melting point, boiling point, and solubility.
Comparative Studies: A comparative analysis of the properties of the 2-methyl isomer with other isomers, such as the 3-methyl and 4-methyl analogues, to understand the influence of the methyl group's position on the molecule's characteristics.
Exploratory Biological Screening: Preliminary evaluation of the compound for potential biological activities, guided by the known activities of other phenoxybenzene derivatives.
By pursuing these objectives, the scientific community can fill the existing knowledge gap and provide a foundation for any future applications of this specific substituted phenoxybenzene derivative.
Structure
2D Structure
3D Structure
Properties
CAS No. |
223655-23-0 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-methoxy-4-(2-methylphenoxy)benzene |
InChI |
InChI=1S/C14H14O2/c1-11-5-3-4-6-14(11)16-13-9-7-12(15-2)8-10-13/h3-10H,1-2H3 |
InChI Key |
JUEAFHCVJHRAQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Techniques for Benzene, 1 4 Methoxyphenoxy 2 Methyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. A combination of one-dimensional and two-dimensional techniques would provide a complete assignment of all proton and carbon signals for Benzene (B151609), 1-(4-methoxyphenoxy)-2-methyl-.
One-Dimensional (¹H and ¹³C) NMR for Proton and Carbon Environments
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic, methoxy (B1213986), and methyl protons. The aromatic region (typically δ 6.8–7.4 ppm) would contain signals for the eight protons on the two benzene rings. The protons on the 4-methoxyphenoxy ring are expected to appear as a pair of doublets (an AA'BB' system) due to symmetry. The four protons on the 2-methylphenyl ring would present more complex splitting patterns due to their distinct chemical environments. The methoxy group protons (-OCH₃) would appear as a sharp singlet around δ 3.8 ppm, and the methyl group protons (-CH₃) would also be a singlet, likely further upfield, around δ 2.2 ppm.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display 12 distinct signals, as the two ortho carbons and two meta carbons of the 4-methoxyphenoxy ring are chemically equivalent. Key signals would include the ipso-carbons attached to the ether oxygen (C1 and C1'), the carbon bearing the methoxy group (C4'), and the carbon with the methyl substituent (C2). The methyl carbon is expected around δ 16-20 ppm, while the methoxy carbon would be near δ 55 ppm. The remaining aromatic carbons would resonate in the δ 110–160 ppm range.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -CH₃ | ~2.2 (s) | ~16.5 |
| -OCH₃ | ~3.8 (s) | ~55.7 |
| Aromatic H's (o-tolyl) | ~6.8-7.3 (m) | ~115-158 |
| Aromatic H's (methoxyphenyl) | ~6.9-7.0 (m) | ~114-155 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Analysis
Two-dimensional NMR experiments are essential for unambiguously assigning the complex aromatic signals and confirming the connectivity across the ether linkage. science.govwikipedia.org
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be observed between adjacent aromatic protons on both rings, helping to trace the connectivity within each spin system. For example, the proton at C6 of the tolyl ring would show a correlation to the proton at C5. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum, for instance, confirming the assignment of the methyl proton singlet to the methyl carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. A significant NOE would be expected between the ortho-methyl protons and the proton at the C3 position on the same ring. NOEs might also be observed between protons on the different aromatic rings, depending on the preferred rotational conformation (dihedral angle) around the C-O bonds.
Vibrational Spectroscopy Applications (FT-IR, FT-Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy provides a molecular "fingerprint" by probing the vibrational modes of functional groups.
FT-IR Spectroscopy: The FT-IR spectrum would be dominated by characteristic absorptions. Strong, sharp peaks for aromatic C-H stretching would appear just above 3000 cm⁻¹. The most diagnostic feature for the ether linkage would be a strong, asymmetric C-O-C stretching band, expected in the 1200–1270 cm⁻¹ region. Other significant bands would include aromatic C=C stretching vibrations in the 1500–1600 cm⁻¹ range and C-H bending vibrations.
FT-Raman Spectroscopy: The FT-Raman spectrum would complement the FT-IR data. Aromatic ring vibrations, particularly the symmetric "breathing" modes, typically give strong signals in the Raman spectrum. The C-O-C symmetric stretch, which may be weak in the IR, could be more prominent here.
Table 2: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3030-3100 | FT-IR, FT-Raman |
| Aliphatic C-H Stretch (-CH₃, -OCH₃) | 2850-2980 | FT-IR, FT-Raman |
| Aromatic C=C Stretch | 1500-1610 | FT-IR, FT-Raman |
| Asymmetric C-O-C Stretch | 1200-1270 | FT-IR (Strong) |
| Symmetric C-O-C Stretch | 1020-1080 | FT-Raman |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the stability of the molecule and its fragments upon ionization. chemguide.co.uk For Benzene, 1-(4-methoxyphenoxy)-2-methyl-, the molecular formula is C₁₄H₁₄O₂ with a molecular weight of 214.26 g/mol . spectrabase.com
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion (M⁺) peak at m/z = 214. The fragmentation pattern of diaryl ethers is often characterized by cleavage at the ether linkage. nih.govlibretexts.org Key fragmentation pathways would likely involve:
Loss of a methyl radical from the methoxy group ([M-15]⁺) to give an ion at m/z = 199.
Loss of a formyl radical (-CHO) or methoxy radical (-OCH₃) to yield ions at m/z = 185 or m/z = 183.
Cleavage of the C-O ether bond to generate ions corresponding to the 4-methoxyphenoxy cation (m/z = 123) or the tolyl cation (m/z = 91).
Further fragmentation of these primary ions would lead to characteristic aromatic fragments, such as the phenyl cation (m/z = 77). docbrown.info
Table 3: Predicted Major Ions in Mass Spectrometry
| m/z | Predicted Fragment Ion | Notes |
|---|---|---|
| 214 | [C₁₄H₁₄O₂]⁺ | Molecular Ion (M⁺) |
| 199 | [M - CH₃]⁺ | Loss of methyl radical |
| 183 | [M - OCH₃]⁺ | Loss of methoxy radical |
| 123 | [C₇H₇O]⁺ | 4-methoxyphenoxy cation |
| 91 | [C₇H₇]⁺ | Tolyl cation (tropylium) |
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing
Although a specific crystal structure for this compound has not been reported, insights into its solid-state conformation can be drawn from studies of related diaryl ethers. The presence of the ortho-methyl group is expected to induce significant steric hindrance, forcing the two aromatic rings out of a planar arrangement.
The molecule would likely adopt a twisted or "skewed" conformation in the solid state. The two key dihedral angles, defining the rotation of each ring relative to the central C-O-C plane, would be non-zero to minimize steric repulsion between the ortho-methyl group and the adjacent aromatic ring. This non-planar geometry is a common feature in ortho-substituted diaryl ethers. The crystal packing would be governed by weaker intermolecular forces such as van der Waals interactions and potential C-H···π interactions.
Chiroptical Techniques and Their Methodological Development for Chiral Analogues (if applicable)
Benzene, 1-(4-methoxyphenoxy)-2-methyl- is an achiral molecule and therefore does not exhibit optical activity that can be measured by chiroptical techniques like circular dichroism (CD) or optical rotatory dispersion (ORD).
However, the diaryl ether scaffold is of significant interest in the study of atropisomerism—a type of axial chirality arising from restricted rotation around a single bond. manchester.ac.ukresearchgate.net If this molecule were further substituted with a bulky group at the ortho position (C6) of the tolyl ring or the ortho positions (C2' or C6') of the phenoxy ring, the rotational barrier around the C-O bonds could become high enough to allow for the isolation of stable, non-interconverting enantiomers. nih.govnih.govnih.gov
For such a hypothetical chiral analogue, chiroptical techniques would be indispensable. Electronic circular dichroism (ECD) would show characteristic positive and negative signals (Cotton effects) corresponding to the electronic transitions of the aromatic chromophores, allowing for the differentiation of the two enantiomers. Vibrational circular dichroism (VCD) could provide even more detailed stereochemical information by probing the chirality of the molecule's vibrational modes. The development of these techniques, coupled with quantum chemical calculations, has become a powerful method for determining the absolute configuration of axially chiral molecules. chemistrywithatwist.com
Theoretical and Computational Investigations of Benzene, 1 4 Methoxyphenoxy 2 Methyl
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it an invaluable tool for predicting the molecular properties of compounds like Benzene (B151609), 1-(4-methoxyphenoxy)-2-methyl-. researchgate.netdntb.gov.uamdpi.com
The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For Benzene, 1-(4-methoxyphenoxy)-2-methyl-, this involves determining the precise bond lengths, bond angles, and dihedral angles. The molecule possesses conformational flexibility, primarily due to rotation around the C-O-C ether linkage. DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), can be employed to explore the potential energy surface and identify the global minimum energy structure. researchgate.net
The presence of the methyl group on one of the benzene rings introduces steric hindrance that influences the preferred orientation of the two aromatic rings relative to each other. The final optimized geometry would reflect a balance between electronic effects (like conjugation) and steric repulsion. In similar diaryl ether structures, the phenyl rings are typically not coplanar, adopting a twisted conformation to minimize steric clash.
Table 1: Predicted Optimized Geometrical Parameters for Benzene, 1-(4-methoxyphenoxy)-2-methyl- (Based on DFT Calculations of Analogous Compounds)
| Parameter | Description | Predicted Value |
|---|---|---|
| C-O (ether) | Bond length of the ether linkage | ~1.36 - 1.42 Å |
| C-C (aromatic) | Average bond length within the benzene rings | ~1.39 - 1.40 Å |
| C-O-C | Bond angle of the ether linkage | ~118° - 120° |
Note: These values are illustrative and based on typical results for similar aromatic ether compounds studied by DFT.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. taylorandfrancis.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). taylorandfrancis.comwuxibiology.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. researchgate.netschrodinger.com A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com Conversely, a small gap indicates higher reactivity. researchgate.net This energy gap can also be related to the electronic absorption spectra of the molecule. schrodinger.comsydney.edu.au
For Benzene, 1-(4-methoxyphenoxy)-2-methyl-, the HOMO is expected to be predominantly located on the electron-rich 4-methoxyphenoxy ring, due to the electron-donating effects of both the methoxy (B1213986) group and the ether oxygen. The LUMO is likely to be distributed over the 2-methylphenyl (tolyl) ring system.
Table 2: Predicted Frontier Molecular Orbital Properties for Benzene, 1-(4-methoxyphenoxy)-2-methyl-
| Parameter | Description | Predicted Value (eV) | Significance |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -5.5 to -6.5 | Relates to ionization potential and electron-donating ability. researchgate.net |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.5 to -1.5 | Relates to electron affinity and electron-accepting ability. researchgate.net |
Note: These values are typical ranges for substituted diaryl ethers calculated using DFT methods.
Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, intramolecular charge transfer, and stabilizing interactions within a molecule. mpg.dewisc.edujoaquinbarroso.com It provides a detailed picture of the Lewis-type (bonding) and non-Lewis-type (antibonding) orbitals and their interactions.
In Benzene, 1-(4-methoxyphenoxy)-2-methyl-, NBO analysis can quantify the delocalization of electron density. Key interactions would include:
Hyperconjugation: The interaction between the filled lone pair orbitals (LP) of the ether and methoxy oxygen atoms and the empty antibonding π* orbitals of the adjacent aromatic rings. This LP(O) → π*(C-C) interaction contributes significantly to the molecule's stability.
Intramolecular Charge Transfer: The delocalization of electrons from the electron-donating methoxyphenoxy group to the other phenyl ring.
C-H Hyperconjugation: Stabilizing interactions involving the C-H bonds of the methyl group with the adjacent aromatic ring.
The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction.
Table 3: Predicted Major NBO Stabilizing Interactions in Benzene, 1-(4-methoxyphenoxy)-2-methyl-
| Donor NBO | Acceptor NBO | Interaction Type | Predicted E(2) (kcal/mol) |
|---|---|---|---|
| LP (Ether O) | π* (Aromatic Ring) | Electron Delocalization | 5 - 15 |
| LP (Methoxy O) | π* (Aromatic Ring) | Electron Delocalization | 5 - 15 |
Note: E(2) values are representative for these types of interactions in similar molecular systems.
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Site Prediction
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactivity. researchgate.netuni-muenchen.de It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates electron-rich, negative potential regions (prone to electrophilic attack), while blue indicates electron-deficient, positive potential regions (prone to nucleophilic attack). Green represents neutral potential areas. researchgate.nettandfonline.com
For Benzene, 1-(4-methoxyphenoxy)-2-methyl-, the MEP map would likely show:
Negative Potential (Red): Concentrated around the ether and methoxy oxygen atoms due to their high electronegativity and lone pairs of electrons. These are the most likely sites for protonation and interaction with electrophiles.
Positive Potential (Blue): Located around the hydrogen atoms of the aromatic rings and the methyl group.
Neutral/Slightly Negative Potential (Green/Yellow): Spread across the π-systems of the aromatic rings, with the methoxyphenoxy ring likely showing a more negative potential than the tolyl ring.
Computational Analysis of Reaction Pathways and Transition States for Benzene, 1-(4-methoxyphenoxy)-2-methyl- Transformations
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. DFT calculations can be used to determine the activation energies of potential transformations of Benzene, 1-(4-methoxyphenoxy)-2-methyl-, thereby predicting the feasibility and kinetics of a reaction.
A plausible transformation for this molecule is electrophilic aromatic substitution (e.g., nitration, halogenation). Computational studies could address key questions:
Regioselectivity: Will the electrophile add to the methoxyphenoxy ring or the tolyl ring? Due to the strong activating nature of the methoxy and phenoxy groups, substitution is overwhelmingly likely to occur on the methoxyphenoxy ring, specifically at the ortho and para positions relative to the activating groups.
Transition State Geometry: The structure of the high-energy transition state (e.g., the sigma complex or Wheland intermediate) can be calculated.
Activation Barrier: The energy difference between the reactants and the transition state determines the reaction rate. By comparing the activation barriers for substitution at different positions, the most favorable reaction pathway can be identified.
Application of Quantum Chemical Descriptors in Quantitative Structure-Property Relationships (Non-Biological)
Quantitative Structure-Property Relationship (QSPR) models aim to correlate the structural features of molecules with their physical or chemical properties. researchgate.net Quantum chemical descriptors, derived from computational calculations like DFT, provide precise, numerical values that can quantify a molecule's electronic and geometric properties. nih.gov
For a series of molecules related to Benzene, 1-(4-methoxyphenoxy)-2-methyl-, these descriptors can be used to build mathematical models to predict non-biological properties such as boiling point, solubility, or refractive index.
Table 4: Key Quantum Chemical Descriptors for QSPR Studies
| Descriptor | Symbol/Abbreviation | Information Provided |
|---|---|---|
| HOMO Energy | EHOMO | Electron-donating ability |
| LUMO Energy | ELUMO | Electron-accepting ability |
| HOMO-LUMO Gap | ΔE | Chemical reactivity, stability researchgate.net |
| Dipole Moment | µ | Molecular polarity, intermolecular forces |
| Polarizability | α | How easily the electron cloud is distorted |
| Chemical Hardness | η | Resistance to change in electron distribution |
By calculating these descriptors for a set of related diaryl ethers and correlating them with experimentally measured properties, a predictive QSPR model can be developed. researchgate.net
Reactivity and Mechanistic Studies of Benzene, 1 4 Methoxyphenoxy 2 Methyl
Electrophilic Aromatic Substitution (EAS) Reactions on the Benzene (B151609) Ring
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. wikipedia.org The reaction involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring. wikipedia.org The mechanism proceeds in two main steps: the initial attack of the electrophile on the pi electrons of the aromatic ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex, followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.combyjus.comuci.edu The first step, the formation of the arenium ion, is the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com
The regioselectivity of EAS reactions on "Benzene, 1-(4-methoxyphenoxy)-2-methyl-" is dictated by the directing effects of the substituents on both aromatic rings. Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directors. pressbooks.pub
Activating groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. masterorganicchemistry.com
Deactivating groups withdraw electron density, rendering the ring less reactive. organicchemistrytutor.com
In the case of "Benzene, 1-(4-methoxyphenoxy)-2-methyl-", both the methoxy (B1213986) (-OCH3) and methyl (-CH3) groups are considered activating. organicchemistrytutor.com The methoxy group is a strongly activating group due to its ability to donate a lone pair of electrons through resonance, while the methyl group is a weakly activating group that donates electron density through induction. libretexts.org Both are ortho-, para-directors. pressbooks.publibretexts.org
On the benzene ring substituted with the 4-methoxyphenoxy group, the ether oxygen's lone pairs can be delocalized into the ring, increasing the electron density at the ortho and para positions relative to the ether linkage. On the other ring, the methyl group directs incoming electrophiles to its ortho and para positions. The interplay of these directing effects will determine the final substitution pattern.
| Ring | Substituent | Activating/Deactivating | Directing Effect |
| A | 4-methoxyphenoxy | Activating | Ortho, Para |
| B | 2-methyl | Activating | Ortho, Para |
The formation of a stable carbocation intermediate, the arenium ion, is crucial for the progression of an EAS reaction. libretexts.org The stability of this intermediate is influenced by the substituents present on the ring. Electron-donating groups stabilize the positive charge of the arenium ion through resonance or inductive effects, thereby lowering the activation energy of the reaction. uci.edulibretexts.org
For "Benzene, 1-(4-methoxyphenoxy)-2-methyl-", electrophilic attack on either ring will lead to the formation of a resonance-stabilized carbocation. The methoxy and methyl groups will further stabilize this intermediate. For instance, if an electrophile attacks the ring bearing the methoxy group at the para position, a resonance structure can be drawn where the positive charge is delocalized onto the ether oxygen, providing significant stabilization. organicchemistrytutor.com Similarly, the methyl group stabilizes the arenium ion through an inductive effect when the attack is at the ortho or para positions. libretexts.org
Nucleophilic Aromatic Substitution (SNAr) Pathways and Benzyne (B1209423) Mechanisms in Analogous Structures
While electrophilic substitution is more common for electron-rich aromatic rings, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly when the ring is substituted with strong electron-withdrawing groups. masterorganicchemistry.com The reaction typically proceeds through an addition-elimination mechanism involving a negatively charged intermediate called a Meisenheimer complex. chemistrysteps.com
For a molecule like "Benzene, 1-(4-methoxyphenoxy)-2-methyl-", which contains electron-donating groups, traditional SNAr is unlikely. However, under forcing conditions with a very strong base, a different pathway, the elimination-addition or benzyne mechanism, can be observed in analogous structures. chemistrysteps.commasterorganicchemistry.com This mechanism involves the elimination of a proton and a leaving group from adjacent positions to form a highly reactive benzyne intermediate, which is then attacked by a nucleophile. chemistrysteps.comyoutube.com For instance, the reaction of chlorobenzene (B131634) with sodium amide proceeds through a benzyne intermediate. masterorganicchemistry.com While not directly documented for "Benzene, 1-(4-methoxyphenoxy)-2-methyl-", the possibility of such a mechanism in related diaryl ethers under harsh basic conditions cannot be entirely ruled out. Studies on the reactions of alcohols with benzynes have shown that alcohols can add to the benzyne intermediate to form aryl ethers. nih.govacs.orgumn.edu
Oxidation and Reduction Pathways of the Ether Linkage and Aromatic Rings
The ether linkage in diaryl ethers is generally stable and resistant to cleavage. wikipedia.org Unlike alkyl ethers, which can be cleaved by strong acids like HBr or HI, diaryl ethers are typically unreactive under these conditions because the carbon-oxygen bond is strengthened by the sp2 hybridization of the aromatic carbons. libretexts.orglibretexts.org
However, reductive cleavage of diaryl ethers can be achieved using specific reagents. For example, a combination of triethylsilane and a base has been shown to reductively cleave the C-O bonds in diaryl ethers. researchgate.net
The aromatic rings themselves can undergo oxidation or reduction under appropriate conditions. Oxidation can lead to the formation of phenols or quinones, though this often requires harsh reagents and can lead to ring cleavage. Reduction of the aromatic rings, for instance through catalytic hydrogenation, would yield cycloalkyl-substituted ethers.
Derivatization Strategies and Functional Group Transformations for Synthetic Diversification
The structure of "Benzene, 1-(4-methoxyphenoxy)-2-methyl-" offers several avenues for synthetic diversification. Functional groups can be introduced onto the aromatic rings via electrophilic substitution reactions as discussed in section 5.1. For example, nitration followed by reduction could introduce an amino group, which can then be further modified.
The synthesis of analogous diaryl ethers often involves copper-catalyzed Ullmann condensation or palladium-catalyzed coupling reactions. researchgate.net These methods could potentially be adapted to synthesize derivatives of "Benzene, 1-(4-methoxyphenoxy)-2-methyl-". For instance, nucleophilic aromatic substitution on activated aryl halides can be used to prepare diaryl ethers. researchgate.net
Catalytic Transformations and the Role of Benzene, 1-(4-methoxyphenoxy)-2-methyl- in Catalyst Development
While there is no specific information on the use of "Benzene, 1-(4-methoxyphenoxy)-2-methyl-" itself in catalyst development, analogous diaryl ether structures are found in ligands for transition metal catalysts. The electronic and steric properties of such ligands can be fine-tuned by modifying the substituents on the aromatic rings. These catalysts can be employed in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. researchgate.net The synthesis of complex molecules often relies on such catalytic methods. mdpi.comdoaj.org
Future Research Directions and Emerging Avenues for Benzene, 1 4 Methoxyphenoxy 2 Methyl
Innovations in Green Chemistry Approaches for Synthesis and Derivatization
The synthesis of diaryl ethers has traditionally relied on methods that can be harsh and environmentally taxing. Future research into the synthesis of Benzene (B151609), 1-(4-methoxyphenoxy)-2-methyl- and its derivatives will undoubtedly prioritize green chemistry principles. This includes the development of catalyst-free reaction systems, potentially utilizing microwave-assisted organic synthesis to accelerate reactions and reduce energy consumption. organic-chemistry.org The exploration of nano-catalysts, such as copper or palladium nanoparticles, presents another promising avenue, as these catalysts often exhibit high efficiency and can be recycled, minimizing waste. nih.govresearchgate.net Furthermore, the use of greener solvents, such as supercritical carbon dioxide, could significantly reduce the environmental footprint of its synthesis. unimelb.edu.au
| Green Chemistry Approach | Potential Benefits for Synthesis of Benzene, 1-(4-methoxyphenoxy)-2-methyl- |
| Catalyst-Free Synthesis | Reduced metal contamination, simplified purification, lower cost. |
| Nano-catalysis | High efficiency, recyclability, milder reaction conditions. |
| Microwave-Assisted Synthesis | Faster reaction times, increased yields, reduced energy consumption. |
| Green Solvents | Reduced environmental impact, improved safety profile. |
Predictive Modeling and Machine Learning Applications for Compound Design and Property Prediction
The application of computational tools in chemistry is rapidly expanding, and Benzene, 1-(4-methoxyphenoxy)-2-methyl- is a prime candidate for in-silico investigation. Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, can be employed to forecast the physicochemical and potential biological properties of its derivatives. researchgate.netarxiv.orgmedium.com Machine learning algorithms can be trained on existing data from similar diaryl ether compounds to predict properties such as solubility, toxicity, and receptor binding affinity. pitt.eduacellera.com This approach can significantly accelerate the design of novel molecules with tailored properties, reducing the need for extensive and costly experimental screening. chemrxiv.org
Exploration of Unconventional Reactivity and Novel Reaction Pathways
Moving beyond traditional etherification methods, future research should explore unconventional reactivity and novel reaction pathways for the synthesis and modification of Benzene, 1-(4-methoxyphenoxy)-2-methyl-. This could involve the development of novel carbon-oxygen (C-O) bond-forming reactions that proceed under milder conditions or with greater functional group tolerance. organic-chemistry.orgrsc.org The exploration of decarbonylative ether synthesis, a process that forms diaryl ethers from aromatic esters, could offer an alternative and potentially more efficient synthetic route. acs.org Additionally, investigating the reactivity of the methyl and methoxy (B1213986) groups on the benzene rings could lead to the discovery of new derivatization strategies for creating a diverse library of related compounds.
Development of Advanced Methodologies for In-situ Characterization of Chemical Transformations
A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of Benzene, 1-(4-methoxyphenoxy)-2-methyl- is crucial for process optimization. The development and application of advanced in-situ characterization techniques will be instrumental in this endeavor. Techniques such as real-time nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy can provide valuable insights into reaction kinetics and the formation of intermediates during etherification reactions. acs.org These methods allow for continuous monitoring of the reaction as it progresses, offering a more detailed picture than traditional offline analysis. researchgate.netmdpi.com
| In-situ Characterization Technique | Information Gained |
| Real-time NMR Spectroscopy | Reaction kinetics, identification of intermediates, structural elucidation. |
| In-situ FTIR Spectroscopy | Monitoring of functional group transformations, reaction progress. |
| Raman Spectroscopy | Information on catalyst structure and redox properties. aiche.org |
Integration into Multifunctional Materials with Tailored Non-Biological Properties
The diaryl ether scaffold is a key component in a variety of functional materials. researchgate.net Future research should explore the integration of Benzene, 1-(4-methoxyphenoxy)-2-methyl- and its derivatives into multifunctional materials with tailored non-biological properties. Its aromatic nature and potential for derivatization make it an attractive building block for polymers with specific thermal, mechanical, or optical properties. For instance, incorporating this moiety into polyether-based polymers could lead to materials with enhanced thermal stability or specific refractive indices. jsynthchem.com Furthermore, the unique electronic properties of diaryl ethers could be exploited in the development of novel organic electronic materials.
Q & A
Q. What are the recommended synthetic routes for Benzene, 1-(4-methoxyphenoxy)-2-methyl-, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution between 2-methylphenol derivatives and 4-methoxyphenyl halides. For example, using 2-methylphenol with 4-methoxybromobenzene in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours . Optimization includes adjusting stoichiometry (1:1.2 molar ratio of phenol to halide) and monitoring reaction progress via TLC or GC-MS .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- GC-MS : To confirm molecular weight (e.g., m/z 200.23 for [M]⁺) and detect impurities .
- ¹H NMR : Characteristic signals include a singlet for the methoxy group (~δ 3.8 ppm) and aromatic protons split by substituent positions (e.g., δ 6.7–7.2 ppm for disubstituted benzene rings) .
- FT-IR : Validate ether (C-O-C stretch at ~1250 cm⁻¹) and methoxy (O-CH₃ at ~2830 cm⁻¹) functional groups .
Q. What are the key stability considerations for storing Benzene, 1-(4-methoxyphenoxy)-2-methyl-?
- Methodological Answer : The compound is sensitive to prolonged light exposure and oxidation. Store in amber glass vials under inert gas (N₂/Ar) at –20°C. Monitor degradation via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect byproducts like quinones or demethylated derivatives .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound be resolved (e.g., discrepancies in NMR chemical shifts)?
- Methodological Answer : Discrepancies may arise from solvent effects or impurities. For example, reported δ 3.8 ppm (methoxy) in CDCl₃ may shift to δ 3.9 ppm in DMSO-d₆ due to hydrogen bonding. Cross-validate with computational NMR (DFT/B3LYP/6-31G*) and reference databases (NIST Chemistry WebBook) . Contaminants like residual solvents (e.g., DMF) can be identified via GC-MS headspace analysis .
Q. What strategies are effective for studying the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The methoxyphenoxy group directs electrophilic substitution at the para position. For Suzuki-Miyaura coupling, replace the methyl group with a boronate ester via lithiation (n-BuLi, THF, –78°C) followed by quenching with B(OMe)₃. Optimize catalytic systems (Pd(PPh₃)₄, K₂CO₃) to achieve >80% yield . Monitor regioselectivity using LC-MS and isotopic labeling (e.g., D₂O quenching) .
Q. How can computational modeling predict the compound’s interactions in biological systems?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., cytochrome P450 enzymes) using the compound’s 3D structure (optimized with Gaussian09 at the HF/6-31G* level). Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) . Compare results with structurally similar compounds (e.g., 4-methoxybenzophenone derivatives) to identify SAR trends .
Q. What experimental designs address contradictions in reported biological activity (e.g., antimicrobial vs. inactive results)?
- Methodological Answer : Variability may stem from assay conditions. Standardize protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
